3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Description
3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ethyl group at position 3 and a pyrrolidine ring at position 3. The 1,2,4-oxadiazole scaffold is renowned for its metabolic stability and ability to mimic peptide bonds, making it a valuable pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
3-ethyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-7-10-8(12-11-7)6-4-3-5-9-6/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXJLWYLABWGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl isocyanoacetate with N-Boc-protected amino acids, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxadiazole ring can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the oxadiazole ring.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new synthetic pathways.
Research has indicated potential biological activities of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole, particularly in:
- Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in treating various diseases. Its mechanism of action may involve the inhibition of specific enzymes or receptors that play critical roles in disease progression.
Material Science
In industrial applications, this compound is utilized in the development of new materials , including polymers and coatings with tailored properties. Its unique chemical characteristics can enhance material performance in specific applications.
Similar Compounds
| Compound Name | Structure Characteristics |
|---|---|
| 3-Ethyl-5-methyl-4-(pyrrolidin-2-yl)-1,2-oxazole | Similar heterocyclic structure |
| 3-Ethyl-5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)oxazole | Variations in substituents affecting reactivity |
Unique Features
This compound stands out due to its specific structural features that confer distinct chemical and biological properties compared to similar compounds. This uniqueness enhances its value in research and industrial applications.
Antimicrobial Activity Study
A recent study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a novel antimicrobial agent.
Anticancer Research
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. It appears to interfere with cell cycle progression by targeting specific signaling pathways involved in cell proliferation.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,2,4-Oxadiazole Derivatives
The following table highlights key structural analogues and their biological activities:
Structure-Activity Relationship (SAR) Insights
- Aryl substituents (e.g., phenyl) enhance antifungal activity but reduce solubility .
- Substitution at C5: Pyrrolidine introduces rigidity and basicity, favoring interactions with charged enzymatic pockets (e.g., cholinesterases) . Pyrimidinone or thiol groups improve antitumor activity via hydrogen bonding or redox cycling .
Key Research Findings and Data Tables
Table 1: Enzymatic Inhibition Profiles of Selected Oxadiazoles
Table 2: Antifungal Activity of 1,2,4-Oxadiazole Derivatives
Biological Activity
3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound that has garnered attention in recent years due to its potential biological activities, particularly as a selective agonist for the G-protein bile acid receptor 1 (GPBAR1). This article synthesizes the available research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 167.21 g/mol. Its structure features an oxadiazole ring that contributes to its biological interactions. The compound has been synthesized using various organic chemistry techniques, which have been detailed in several studies .
Research indicates that this compound acts primarily as a GPBAR1 agonist. GPBAR1 is involved in regulating metabolic processes and inflammation, making it a target for treating conditions such as type 2 diabetes and obesity. The compound has shown high selectivity for GPBAR1 over other bile acid receptors like FXR and PPARs .
Binding Affinity and Selectivity
The binding studies reveal that the compound interacts with specific residues in the GPBAR1 receptor, such as Glu169 and Tyr240, which are crucial for ligand recognition. These interactions have been elucidated through computational docking and molecular dynamics simulations .
In Vitro Studies
In vitro assays have demonstrated that this compound can induce the expression of pro-glucagon mRNA, a target gene of GPBAR1. This effect is significant as pro-glucagon is involved in glucose metabolism . The pharmacokinetic profile suggests moderate clearance rates and a half-life conducive to therapeutic applications .
Case Studies
A notable study evaluated various derivatives of the oxadiazole scaffold for their GPBAR1 activity. Compounds derived from this scaffold exhibited varying degrees of agonistic properties, with some showing efficacy comparable to known endogenous agonists like TLCA (taurolithocholic acid) .
Comparative Biological Activity
| Compound | GPBAR1 Agonist Activity | Selectivity | Pharmacokinetics |
|---|---|---|---|
| This compound | Moderate | High | Moderate clearance |
| Compound A (derived from oxadiazole) | High | Moderate | Low clearance |
| TLCA | High | Low | High clearance |
Future Directions
The promising results from studies on this compound suggest that further optimization of this compound could lead to effective treatments for metabolic disorders. Future research should focus on:
- Lead Optimization : Enhancing selectivity and potency through structural modifications.
- In Vivo Studies : Evaluating the therapeutic efficacy in animal models to assess potential clinical applications.
- Mechanistic Studies : Investigating the broader biological pathways influenced by GPBAR1 activation.
Q & A
Q. What are the standard synthetic routes for 3-Ethyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole?
Methodological Answer: The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For the target compound:
- Step 1: React ethyl amidoxime (derived from ethyl nitrile) with a pyrrolidine-substituted carbonyl compound (e.g., pyrrolidin-2-yl carbonyl chloride) under reflux in anhydrous tetrahydrofuran (THF) with triethylamine as a base.
- Step 2: Perform thermal cyclization at 100–120°C for 6–12 hours to form the oxadiazole ring.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
Reference synthetic strategies for analogous compounds in .
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR: Record and NMR spectra in deuterated dimethyl sulfoxide (DMSO-d6) or chloroform (CDCl3). Key signals include:
- : δ 1.3–1.5 ppm (triplet, ethyl CH3), δ 3.0–3.5 ppm (multiplet, pyrrolidine protons).
- : δ 165–170 ppm (oxadiazole C=N), δ 45–55 ppm (pyrrolidine carbons).
- Mass Spectrometry (MS): Use high-resolution ESI-MS to confirm molecular ion peaks (expected m/z ≈ 193.1 for C8H12N4O).
- IR: Look for absorption bands at 1600–1650 cm (C=N stretch) and 1250–1300 cm (C-O-C).
Refer to spectral data for structurally similar oxadiazoles in .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Methodological Answer:
- Apoptosis Induction: Use caspase-3/7 activation assays (e.g., luminescence-based Caspase-Glo) in cancer cell lines (e.g., T47D breast cancer cells) .
- Cytotoxicity Screening: Perform MTT assays across multiple cell lines (e.g., colorectal HCT-116, lung A549) to assess IC50 values.
- Cell Cycle Analysis: Employ flow cytometry with propidium iodide staining to detect G1 phase arrest, as observed in oxadiazole-induced apoptosis .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties of this compound?
Methodological Answer:
- Wavefunction Analysis: Use Multiwfn software to calculate electrostatic potential (ESP) surfaces, electron localization function (ELF), and bond order analysis.
- Docking Studies: Perform molecular docking (AutoDock Vina) against targets like TIP47 (apoptosis-related protein) using PDB ID 3LD6. Analyze binding affinity (ΔG) and hydrogen-bond interactions .
Q. What strategies optimize the synthetic yield of this compound?
Methodological Answer:
- Catalytic Optimization: Replace conventional bases with DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency.
- Microwave-Assisted Synthesis: Reduce reaction time (30–60 minutes vs. 6 hours) and improve yield by 15–20% under 150 W irradiation .
- Solvent Screening: Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates. Ethanol/THF mixtures (1:1) reported optimal for analogous oxadiazoles .
Q. How do substituent modifications impact the bioactivity of 1,2,4-oxadiazole derivatives?
Methodological Answer:
- SAR Table for Analogous Compounds:
- Key Trends:
- Electron-withdrawing groups (e.g., CF3) at position 3 enhance apoptosis induction.
- Bulky substituents (e.g., octylphenyl) reduce solubility but improve enzyme inhibition .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Cell Line-Specific Effects: Validate activity in isogenic cell lines (e.g., wild-type vs. p53-null) to rule out genetic variability .
- Metabolic Stability: Assess compound stability in liver microsomes (human/rat) to identify rapid degradation in inactive cell lines.
- Target Profiling: Use photoaffinity labeling (e.g., biotin-tagged probes) to confirm target engagement in discrepant models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
